5-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide
CAS No.: 2034332-97-1
Cat. No.: VC5968663
Molecular Formula: C14H12N2O2S2
Molecular Weight: 304.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034332-97-1 |
|---|---|
| Molecular Formula | C14H12N2O2S2 |
| Molecular Weight | 304.38 |
| IUPAC Name | 5-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H12N2O2S2/c1-9-11(7-15-18-9)14(17)16-13(10-4-6-19-8-10)12-3-2-5-20-12/h2-8,13H,1H3,(H,16,17) |
| Standard InChI Key | DRZLKNKPBIVTNK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NO1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-4-carboxamide features a central isoxazole ring substituted at position 4 with a carboxamide group and at position 5 with a methyl moiety. The N-linked substituent consists of a bis-thiophenylmethyl group, incorporating both thiophen-2-yl and thiophen-3-yl aromatic systems. This configuration creates a planar, conjugated system with potential for π-π stacking interactions in biological targets .
Key Structural Components:
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Isoxazole core: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.
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Carboxamide linkage: Provides hydrogen-bonding capacity for target engagement.
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Bithiophenylmethyl substituent: Enhances lipophilicity and membrane permeability while offering diverse electronic environments .
Physicochemical Properties
While experimental data for this specific compound remains unpublished, analogues with similar substitution patterns exhibit the following characteristics :
| Property | Value Range (Analogues) |
|---|---|
| Molecular Weight | 288–302 g/mol |
| LogP (Predicted) | 2.8–3.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
These properties suggest moderate bioavailability with potential for central nervous system penetration, though actual pharmacokinetic profiles would require experimental validation .
Synthetic Methodologies
General Synthesis Strategy
The synthesis of isoxazole-carboxamide derivatives typically follows a modular approach involving:
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Isoxazole ring formation via 1,3-dipolar cycloaddition between nitrile oxides and alkynes.
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Carboxamide coupling using activated carboxylic acid derivatives (e.g., acid chlorides) with appropriate amines .
For the target compound, the critical challenge lies in introducing the asymmetric bithiophenylmethylamine moiety. Recent advances in transition metal-catalyzed cross-coupling reactions suggest potential routes using Suzuki-Miyaura couplings to construct the thiophene subunits prior to final amide bond formation .
Key Reaction Steps
A hypothetical synthesis pathway could involve:
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Preparation of 5-methylisoxazole-4-carbonyl chloride from the corresponding carboxylic acid using thionyl chloride.
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Synthesis of (thiophen-2-yl)(thiophen-3-yl)methanamine via reductive amination of the corresponding ketone.
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Amide coupling under Schotten-Baumann conditions or using peptide coupling reagents like HATU .
Critical Considerations:
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Steric hindrance from the bithiophenyl group may necessitate elevated temperatures or prolonged reaction times.
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Protecting group strategies might be required to prevent side reactions during thiophene functionalization.
Structure-Activity Relationship (SAR) Insights
Isoxazole Substitution Patterns
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Methyl group at C5: Enhances metabolic stability compared to unsubstituted analogues (t<sub>1/2</sub> increased from 1.2 to 4.7 hr in microsomal assays) .
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Carboxamide orientation: N-Linked substituents improve solubility (2.1 mg/mL vs. 0.3 mg/mL for O-linked derivatives).
Thiophene Configuration
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Thiophen-2-yl vs. Thiophen-3-yl: 3-Substitution increases π-stacking capacity (ΔG<sub>binding</sub> = −8.4 vs. −7.9 kcal/mol in kinase targets) .
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Bithiophenyl systems: Synergistic effects observed in membrane permeability (P<sub>app</sub> = 12.7 × 10<sup>−6</sup> cm/s vs. 8.2 for monothiophene derivatives).
Challenges and Future Directions
Optimization Strategies
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Prodrug approaches: Esterification of the carboxamide group improves oral bioavailability in preclinical models (AUC<sub>0–24</sub> increased from 1.2 to 8.7 μg·hr/mL) .
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Nanoparticle delivery: PLGA-based nanoparticles (150 nm diameter) enhance tumor accumulation 3.8-fold compared to free drug .
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Computational design: QSAR models incorporating DFT-calculated descriptors (HOMO-LUMO gap, MEP surfaces) guide rational optimization .
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